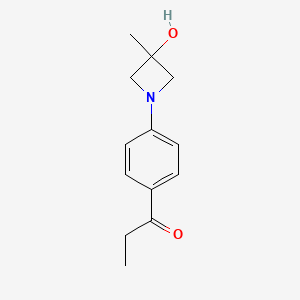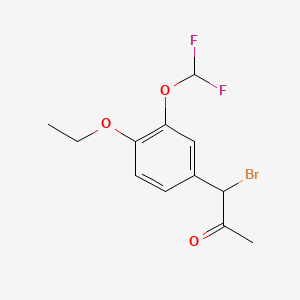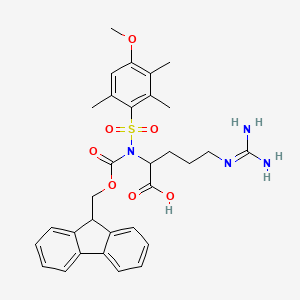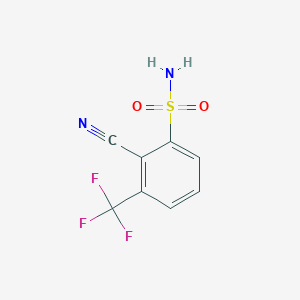
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound is characterized by the presence of an azetidine ring, a phenyl group, and a propanone moiety
Métodos De Preparación
The synthesis of 1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one involves several steps, typically starting with the preparation of the azetidine ring. The synthetic route may include the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Introduction of the Propanone Moiety: This step involves the addition of a propanone group to the phenyl-azetidine intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(3-Hydroxyazetidin-1-YL)phenyl)propan-1-one: Lacks the methyl group on the azetidine ring.
1-(4-(3-Methylazetidin-1-YL)phenyl)propan-1-one: Lacks the hydroxy group on the azetidine ring.
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)butan-1-one: Has a butanone moiety instead of a propanone moiety.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1-[4-(3-hydroxy-3-methylazetidin-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C13H17NO2/c1-3-12(15)10-4-6-11(7-5-10)14-8-13(2,16)9-14/h4-7,16H,3,8-9H2,1-2H3 |
Clave InChI |
IAQQKNPYRUUFHG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)N2CC(C2)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-(2,4-Diamino-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14062449.png)
![2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide](/img/structure/B14062455.png)
![3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid](/img/structure/B14062457.png)


![3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B14062483.png)


![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)



